

Application Note & Protocol: D-Galactosamine/Lipopolysaccharide-Induced Acute Liver Failure in Mice

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Compound of Interest

Compound Name: *D(+)-Galactosamine hydrochloride*

Cat. No.: B013579

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Audience: Researchers, scientists, and drug development professionals.

Introduction

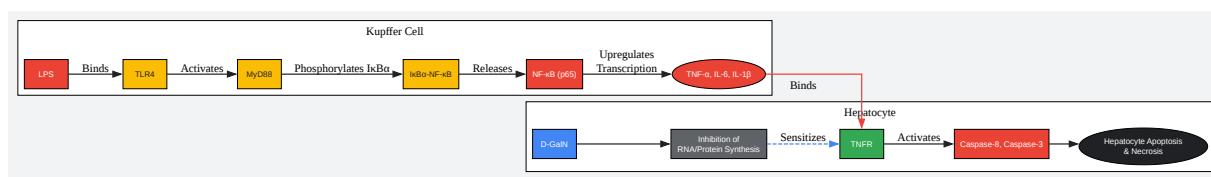
The co-administration of D-galactosamine (D-GalN) and lipopolysaccharide (LPS) in mice is a widely utilized and highly reproducible experimental model for inducing acute liver failure (ALF). This model mimics many of the key pathological features of human ALF, particularly those caused by viral hepatitis or endotoxemia[1][2][3]. D-GalN, a specific hepatotoxic agent, sensitizes the liver to the inflammatory effects of LPS, a component of Gram-negative bacteria cell walls[4]. The synergy between these two agents leads to a rapid onset of severe hepatocellular apoptosis and necrosis, inflammation, and a systemic cytokine storm, providing a robust platform for investigating the pathophysiology of ALF and for evaluating the efficacy of potential therapeutic agents[1][5].

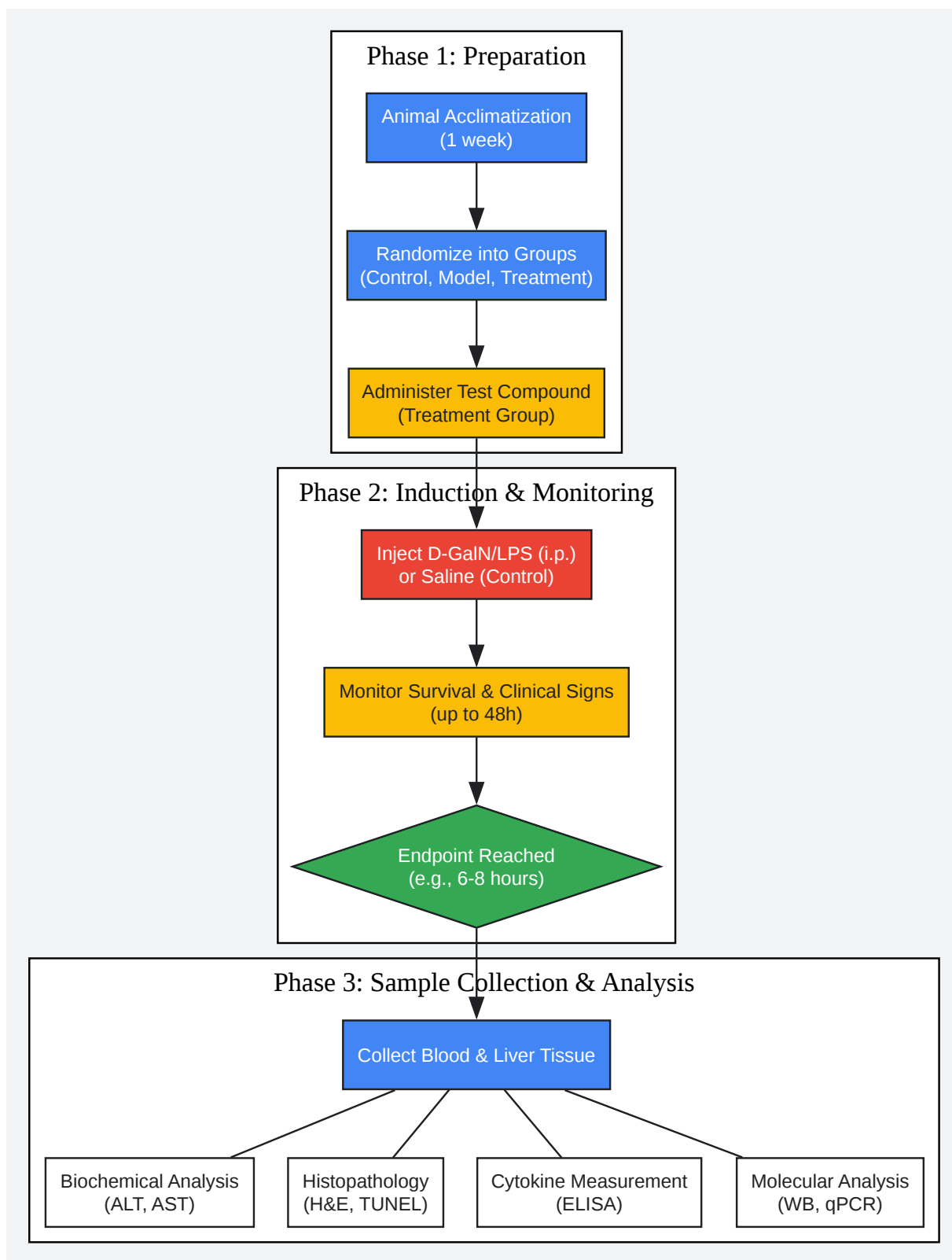
Mechanism of Injury

D-GalN selectively inhibits the transcription and synthesis of RNA and proteins in hepatocytes by depleting the intracellular pool of uridine nucleotides[4]. This transcriptional blockade renders hepatocytes highly susceptible to the cytotoxic effects of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF- α)[6].

LPS primarily activates Toll-like receptor 4 (TLR4) on the surface of liver-resident macrophages (Kupffer cells)[4][7]. This activation triggers a downstream signaling cascade, predominantly through the MyD88-dependent pathway, leading to the activation of the nuclear factor-kappa B (NF- κ B) transcription factor[4][7][8]. Activated NF- κ B orchestrates the massive production and release of inflammatory cytokines, including TNF- α , Interleukin-6 (IL-6), and Interleukin-1 β (IL-1 β)[2][9][10]. The released TNF- α then binds to its receptor on the D-GalN-sensitized hepatocytes, initiating apoptosis through caspase-dependent pathways (e.g., caspase-3 activation) and other death receptor pathways like Fas/FasL, ultimately resulting in fulminant liver failure[6][11].

Signaling Pathway





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